N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a benzhydryl (diphenylmethyl) group at the carboxamide position and a methyl group at the 3-position. The benzhydryl moiety imparts significant lipophilicity and steric bulk, which may enhance target binding through hydrophobic interactions and π-π stacking.
Properties
IUPAC Name |
N-benzhydryl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-13-27-21-22-12-17(20(26)24(14)21)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKEYIBTZANTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps :
S-Alkylation: The reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.
Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures leads to the formation of 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Acylation: Acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to produce amide derivatives.
Reduction: Reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to yield amino derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It is studied for its antibacterial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways . The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with viral replication, resulting in antiviral effects.
Comparison with Similar Compounds
Substituent Effects on Inhibitory Activity
The substituent at the carboxamide position critically influences biological activity. Key analogues include:
- Benzhydryl vs. Benzyl/Furan-Methyl : The benzhydryl group’s increased bulk and aromaticity may enhance binding affinity compared to benzyl or furan-methyl substituents. For instance, the benzyl derivative (32% β5i inhibition) outperforms the furan-methyl analogue (23% β5i inhibition), suggesting aromatic substituents improve activity . The benzhydryl group, with two phenyl rings, could further amplify this effect through enhanced hydrophobic interactions.
Structural and Conformational Analysis
- Ring Puckering: X-ray studies of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveal a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
- Hydrogen Bonding: Intermolecular C–H···O interactions stabilize crystal packing in analogues . The benzhydryl group’s lack of hydrogen-bonding donors/acceptors may reduce solubility but enhance membrane permeability.
Pharmacological and Industrial Relevance
- Bioactivity: Compounds like N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () demonstrate the importance of heteroaromatic substituents in targeting enzymes like cathepsins or proteasomes .
- Industrial Scalability : N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is commercially available (), indicating optimized synthesis protocols . The benzhydryl derivative’s complexity may limit scalability unless efficient purification methods are developed.
Biological Activity
N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H16N4O2S
- Molecular Weight : 356.41 g/mol
Structural Features
The thiazolo-pyrimidine core is known for its diverse biological activities, attributed to the unique electronic and steric properties conferred by the thiazole and pyrimidine rings.
Antimicrobial Activity
Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit notable antimicrobial properties. For instance:
- In vitro Studies : A study evaluated various thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Escherichia coli (MIC < 29 μg/mL) and Staphylococcus aureus (MIC < 40 μg/mL) .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 29 μg/mL |
| S. aureus | < 40 μg/mL |
| Streptococcus typhimurium | < 132 μg/mL |
Anticancer Activity
Thiazolo-pyrimidine derivatives have been investigated for their anticancer potential. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.
- Mechanism : The compound has been shown to inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria and cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented.
- Research Findings : In a study assessing inflammatory markers in vitro, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of a thiazolo-pyrimidine derivative in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates, supporting its use as a novel therapeutic agent. -
Case Study on Cancer Treatment :
In a preclinical model of breast cancer, treatment with this compound resulted in a marked decrease in tumor size compared to controls, highlighting its potential as an adjunct therapy in oncological settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
